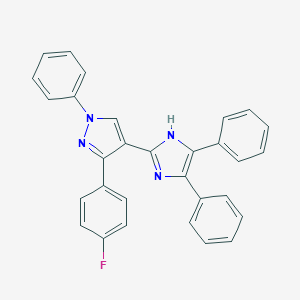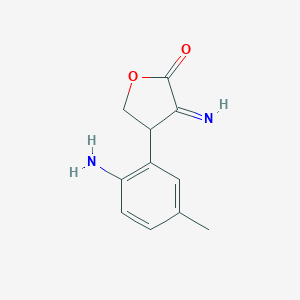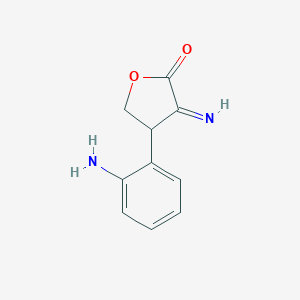
4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-diphenyl-1H-imidazol-2-yl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole, commonly known as DPP, is a chemical compound that has gained significant attention in the field of scientific research. DPP belongs to the class of pyrazole-based compounds and has shown potential in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of DPP is not fully understood. However, studies have shown that DPP can selectively bind to specific targets such as Bcl-2 and COX-2. DPP can inhibit the activity of these targets, which leads to the induction of apoptosis in cancer cells and the inhibition of inflammation.
Biochemical and Physiological Effects:
Studies have shown that DPP can induce apoptosis in cancer cells, inhibit inflammation, and selectively bind to amyloid fibrils. However, the biochemical and physiological effects of DPP are not fully understood. Further studies are required to determine the exact biochemical and physiological effects of DPP.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPP in lab experiments is its potential as a fluorescent probe. DPP can selectively bind to amyloid fibrils, which makes it a useful tool for studying neurodegenerative diseases such as Alzheimer's disease. However, one of the limitations of using DPP in lab experiments is its potential toxicity. Studies have shown that DPP can induce apoptosis in cancer cells, which raises concerns about its potential toxicity to healthy cells.
Orientations Futures
There are several future directions for the study of DPP. One of the future directions is the development of DPP as an anti-cancer agent. Studies have shown that DPP can induce apoptosis in cancer cells, but further studies are required to determine its potential as a cancer therapy. Another future direction is the development of DPP as a fluorescent probe for the detection of amyloid fibrils. Studies have shown that DPP can selectively bind to amyloid fibrils, but further studies are required to determine its potential as a diagnostic tool for neurodegenerative diseases. Additionally, further studies are required to determine the exact biochemical and physiological effects of DPP.
Méthodes De Synthèse
The synthesis of DPP involves a multi-step process that requires the use of various reagents and solvents. The synthesis method starts with the reaction of 4-fluoroacetophenone with phenylhydrazine to form 4-fluorophenylhydrazine. This is followed by the reaction of 4-fluorophenylhydrazine with 1-phenyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde to form 4-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde. The final step involves the reaction of 4-(4-fluorophenyl)-1-phenyl-1H-pyrazole-3-carbaldehyde with 4,5-diphenylimidazole to form DPP.
Applications De Recherche Scientifique
DPP has shown potential in various fields of scientific research. In medicinal chemistry, DPP has been studied for its potential as an anti-cancer agent. Studies have shown that DPP can induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In pharmacology, DPP has been studied for its potential as an anti-inflammatory agent. Studies have shown that DPP can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme responsible for inflammation. In biochemistry, DPP has been studied for its potential as a fluorescent probe. Studies have shown that DPP can selectively bind to amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Formule moléculaire |
C30H21FN4 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
2-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-4,5-diphenyl-1H-imidazole |
InChI |
InChI=1S/C30H21FN4/c31-24-18-16-23(17-19-24)27-26(20-35(34-27)25-14-8-3-9-15-25)30-32-28(21-10-4-1-5-11-21)29(33-30)22-12-6-2-7-13-22/h1-20H,(H,32,33) |
Clé InChI |
LOXAKXTYWBNBCL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-methylphenyl)-3,4-diphenyl-6-[2-(1-pyrrolidinyl)ethyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292368.png)
![2-(2-fluorophenyl)-3,4-diphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292370.png)
![2-(4-chlorophenyl)-3,4-dimethyl-7-(4-methyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292371.png)
![2-(4-chlorophenyl)-7-(2,3-dihydro-1H-indol-1-yl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292372.png)
![7-chloro-2-(4-ethoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292374.png)
![7-chloro-2-(4-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292377.png)
![7-chloro-2-(3-methoxyphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292378.png)
![7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292381.png)
![7-chloro-2,3,4-triphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292382.png)
![7-chloro-2-(3-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292383.png)
![4-[2-[2-(2-Fluorophenyl)-3,4-dimethylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethyl]morpholine](/img/structure/B292387.png)
![2-{[2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl}-1-(3-methoxyphenyl)ethanone](/img/structure/B292388.png)